N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c17-13-3-4-14(18)12(9-13)10-25(23,24)19-7-8-21-16(22)6-5-15(20-21)11-1-2-11/h3-6,9,11,19H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQKYNTXOWQZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group and a pyridazinone moiety, which are critical for its pharmacological properties. Its molecular formula is C13H16F2N4O2S, with a molecular weight of approximately 342.36 g/mol. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C13H16F2N4O2S |
| Molecular Weight | 342.36 g/mol |
| Key Functional Groups | Cyclopropyl, Pyridazinone, Sulfonamide |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformations. For instance, it has been observed to inhibit certain enzymes involved in tumor growth, suggesting potential anticancer properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it induces G1 cell cycle arrest and apoptosis in various cancer cell lines. For example, one study reported that the compound effectively inhibited cell proliferation in human cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Enzyme Inhibition
This compound has been shown to inhibit specific proteases associated with viral replication, such as the HCV NS3/4A protease. This inhibition is linked to the compound's ability to bind effectively to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Study on Antitumor Activity : In a preclinical study, this compound was tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups .
- Inhibition of Viral Proteases : A study focusing on antiviral properties demonstrated that the compound effectively inhibited HCV NS3/4A protease activity in vitro. The binding affinity was quantified using surface plasmon resonance techniques, revealing a strong interaction between the compound and the enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
